molecular formula C5H8O2<br>CH2C(CH3)COOCH3<br>C5H8O2 B3431434 Poly(methylmethacrylate) CAS No. 9011-14-7

Poly(methylmethacrylate)

Cat. No.: B3431434
CAS No.: 9011-14-7
M. Wt: 100.12 g/mol
InChI Key: VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Description

Poly(methylmethacrylate) is a synthetic polymer derived from methyl methacrylate. It is a transparent thermoplastic often used as a lightweight or shatter-resistant alternative to glass. This compound is also known by various trade names such as Plexiglas, Lucite, and Perspex . It was first developed in the early 1930s and has since found widespread use in various applications due to its excellent optical properties, durability, and versatility .

Mechanism of Action

Target of Action

Poly(methylmethacrylate) (PMMA), also known as acrylic or acrylic glass, is a synthetic polymer derived from methyl methacrylate . It is primarily used as an engineering plastic and is a transparent thermoplastic . PMMA’s primary targets are the applications where it is used, such as in sheet form as a lightweight or shatter-resistant alternative to glass .

Mode of Action

PMMA is synthesized by the radical polymerization of methyl methacrylate (MMA), and the anionic and coordination polymerizations are also available . The initiator radicals can add to the double bond of a first MMA species present, forming an oligoradical of chain length one . This defines the so-called chain initiation step . The resulting polymer is converted into PMMA via the hydrolysis of the trimethylsilyl ester and the subsequent methylation of the PMAA .

Biochemical Pathways

The biochemical pathways involved in the formation of PMMA include the reaction between methacrylic acid and methanol, which results in the ester methyl methacrylate . The methacrylamide sulfate is subsequently brought into contact with an excess of aqueous methanol, resulting in the formation of MMA .

Pharmacokinetics

For example, one study found that PMMA nanoparticles coated with certain substances circulated for longer periods in the blood, leading to higher accumulation in tumors .

Result of Action

The result of PMMA’s action is the creation of a durable, lightweight, and transparent material that is resistant to weather and chemical damage . It is used in various applications across optical materials, automobiles, electronics , and even in biomedical applications .

Action Environment

The action environment of PMMA largely depends on the conditions under which it is synthesized and used. For instance, the concentration and dispersity of MMA used in the polymerization play critical roles in determining the functionality and performance of PMMA . Additionally, environmental factors such as temperature and pressure can influence the polymerization process .

Biochemical Analysis

Biochemical Properties

. It does not typically interact directly with enzymes, proteins, or other biomolecules in the way that many biochemical compounds do. Its role in biochemical reactions is primarily structural, providing a biocompatible material for various medical and dental applications .

Cellular Effects

Poly(methylmethacrylate) has been shown to induce oxidative stress within cells . In a study on human cell lines, multiple Poly(methylmethacrylate) beads were found within the cytosol of cells . No alterations regarding cell growth, cell morphology, or cell division were found, implying no short-term toxicity towards human cells .

Molecular Mechanism

The molecular mechanism of Poly(methylmethacrylate) primarily involves its physical properties rather than specific biochemical interactions. As a thermoplastic, Poly(methylmethacrylate) can be heated to become pliable, then cooled to a solid state while retaining the new shape . This property allows it to be molded into a variety of forms for medical and dental applications .

Temporal Effects in Laboratory Settings

Over time, Poly(methylmethacrylate) can degrade under certain conditions . For example, exposure to UV light at 340 nm showed the most yellowing, indicating degradation . The rate and nature of this degradation can vary depending on the specific conditions and the presence of any stabilizing additives .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of varying dosages of Poly(methylmethacrylate) in animal models. Given its widespread use in medical and dental applications, it is generally considered to have a high degree of biocompatibility .

Metabolic Pathways

Poly(methylmethacrylate) does not typically participate in metabolic pathways as it is a synthetic polymer and not a naturally occurring biological molecule. Some microorganisms display enzymes and metabolic pathways that can attack the chemical structure of Poly(methylmethacrylate) and other acrylic polymers .

Transport and Distribution

It is known that Poly(methylmethacrylate) nanoparticles can be internalized by cells via endocytosis .

Subcellular Localization

It is known that Poly(methylmethacrylate) nanoparticles can be found within the cytosol of cells after being internalized

Preparation Methods

Comparison with Similar Compounds

Poly(methylmethacrylate) is often compared with other polymers such as polyvinylidene fluoride and polystyrene. Polyvinylidene fluoride is a semicrystalline fluoropolymer known for its excellent chemical resistance and piezoelectric properties . In contrast, poly(methylmethacrylate) is an amorphous polymer with superior optical clarity and weather resistance . Polystyrene, another common polymer, is less durable and has lower impact strength compared to poly(methylmethacrylate) . These differences highlight the unique properties of poly(methylmethacrylate) that make it suitable for specific applications where transparency, durability, and biocompatibility are essential.

Properties

IUPAC Name

methyl 2-methylprop-2-enoate
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InChI

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3
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InChI Key

VVQNEPGJFQJSBK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=C)C(=O)OC
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Molecular Formula

C5H8O2, Array
Record name METHYL METHACRYLATE MONOMER
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Related CAS

25188-98-1, 97555-82-3, 148947-96-0, 9011-14-7, 28261-32-7, 25188-97-0
Record name Isotactic poly(methyl methacrylate)
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, trimer
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Record name Poly(methyl methacrylate)
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Record name Methyl methacrylate dimer
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DSSTOX Substance ID

DTXSID2020844
Record name Methyl methacrylate
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Molecular Weight

100.12 g/mol
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Physical Description

Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with an acrid, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Fruity aroma, Colorless liquid with an acrid, fruity odor.
Record name METHYL METHACRYLATE MONOMER
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Boiling Point

213.8 °F at 760 mmHg (NTP, 1992), 100.5 °C, 214 °F
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Flash Point

50 °F (NTP, 1992), 50 °F; 10 °C (open cup), 55 °F (Tag open cup), 10 °C o.c., 50 °F (open cup), (oc) 50 °F
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Record name Methyl methacrylate
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Record name METHYL METHACRYLATE
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Record name METHYL METHACRYLATE
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Record name Methyl methacrylate
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Solubility

1 to 10 mg/mL at 63.5 °F (NTP, 1992), Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons, Miscible with ethanol, ethyl ether, acetone; soluble in chloroform, 1.500 lb/100 lb water at 68.02 °F, Sol in chloroform, For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page., 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.6, Slightly soluble in water; soluble in ether and acetone, Soluble (in ethanol), 1.5%
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Record name Methyl 2-methyl-2-propenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9337 g/cu cm at 25 °C, Liquid heat capacity: 0.448 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.023 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.01119 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.361 BTU/lb-F at 75 °F, Relative density (water = 1): 0.94, 0.934-0.938, 0.94
Record name METHYL METHACRYLATE MONOMER
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Record name Methyl methacrylate
Source Hazardous Substances Data Bank (HSDB)
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Record name METHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Methyl 2-methyl-2-propenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name METHYL METHACRYLATE
Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl methacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0426.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45
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Vapor Pressure

40 mmHg at 77.9 °F (NTP, 1992), 40.0 [mmHg], 38.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
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Impurities

The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used.
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Color/Form

Colorless volatile liquid

CAS No.

80-62-6, 9011-14-7, 9065-11-6, 35777-12-9
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Melting Point

-54 °F (NTP, 1992), -47.55 °C, -48 °C, -54 °F
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Synthesis routes and methods I

Procedure details

A monomer emulsion was formed from 1397 g ethyl acrylate, 386 g methyl methacrylate (as well as <2% by weight of total monomer of methacrylic acid, sodium carbonate and n-dodecylmercaptan) with 499 g DI water and 51.8 g anionic surfactant (30% active) which was emulsified with stirring. 9 g anionic surfactant (30% active) and 547 g DI water were charged to a 4L multi-neck flask fitted with mechanical stirring. The flask contents were heated to 75° C. under nitrogen. To the stirred kettle contents were added 67 g monomer emulsion followed by 0.02 g ferrous sulfate heptahydrate and 0.02 g tetrasodium salt of ethylenediamine-tetraacetic acid in 23.5 g DI water and sodium carbonate (<0.5% based on total monomer). Polymerization was initiated by the addition of 1.2 g sodium persulfate in 36 g DI water followed by 0.6 g sodium hydrosulfite in 5 g DI water. Gradual addition of the monomer emulsion was subsequently initiated. Separate solutions of 3.8 g APS in 160 g DI water and 1 g of D-Isoascorbic acid in 160 g DI water were fed concurrently with the monomer emulsion. After half of the monomer was fed, 55 grams of a 50% solution of ureido methacrylate was added to the remainder of the monomer emulsion. Total addition time for the three feeds was 90-100 minutes. Reactor temperature was maintained at 75° C. throughout the polymerization. 32 g DI water was used to rinse the emulsion feed line to the reactor. After completion of the monomer emulsion addition, the reactor was cooled from 75° C. to 60° C. as the residual monomer was reduced by additional redox pair addition. The polymer emulsion was neutralized to pH 8 with sodium hydroxide solution. Less than 2% by weight of anionic surfactant and preservative were then added. Final particle size was 150 nm and solids content was 50%. The polymer is designated Polymer A.
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Synthesis routes and methods II

Procedure details

A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer, a thermometer and two dropping funnels was charged with 203 g of N-methylpyrrolidone and 1.35 g of potassium cyanide, and to the content in the flask were added dropwise 40 g of prussic acid and 163 g of methyl methacrylate over a period of 4 hours, while the content was maintained at a temperature of 120° C. After the completion of the dropwise addition, the content was maintained at 120° C. for 2 hours to complete the reaction. As a result, methyl cyanoisobutyrate was formed at a conversion of methyl methacrylate (MMA) of 88.3% and at a selectivity of 98.1% based on the reacted MMA.
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Synthesis routes and methods III

Procedure details

A copolymer of 2-(N',N'-diethylamino)ethylmethacrylate, stearylmetacrylate, and methylmethacrylate was prepared by charging 0.048 mole of 2-(N',N'-diethylamino)ethylacrylate, 0.002 moles of stearylmethacrylate and 0.15 moles of methylmethacrylate in a retort containing 0.002 moles of AIBN. The retort had in accordance with Example 1 been gassed with nitrogen gas for half an hour before charging. The components were dissolved in dry benzene.
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Synthesis routes and methods IV

Procedure details

141 g of a 30 percent dispersion of a copolymer of equal parts of methacrylic acid and ethyl acrylate (42 g of solids) were mixed with 328 g of a 30 percent dispersion of film forming copolymer of ethyl acrylate and methyl methacrylate in a ratio of 2:1 (98 g of solids). A suspension of 70 g of talc in 514 g of water was then added. The mixture had a pH of 5.7. (The film forming copolymer has a Tλmax of 29° C. The minimum film forming temperature of the aqueous dispersion is 8° C.).
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Synthesis routes and methods V

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Poly(methylmethacrylate)
Reactant of Route 2
Reactant of Route 2
Poly(methylmethacrylate)
Reactant of Route 3
Poly(methylmethacrylate)
Reactant of Route 4
Reactant of Route 4
Poly(methylmethacrylate)
Reactant of Route 5
Reactant of Route 5
Poly(methylmethacrylate)
Reactant of Route 6
Reactant of Route 6
Poly(methylmethacrylate)

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